molecular formula C9H12N2O2 B3264127 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid CAS No. 385449-77-4

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B3264127
CAS No.: 385449-77-4
M. Wt: 180.2 g/mol
InChI Key: XFQKWWXKWWWYRH-UHFFFAOYSA-N
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Description

There is a compound called “(E)-3-(6-Aminopyridin-3-yl)acrylic acid” with a CAS Number: 167837-43-6 . Another compound, “2-(6-Aminopyridin-3-yl)acetic acid” has a CAS Number: 39658-45-2 . These compounds might be structurally similar to the one you’re asking about.


Synthesis Analysis

A study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study discussed the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .


Molecular Structure Analysis

The compound “2-(6-Aminopyridin-3-yl)acetic acid” has a molecular weight of 152.15 and its linear formula is C7H8N2O2 . Another compound, “3-(6-Aminopyridin-3-yl)propanoic acid” has a molecular weight of 166.18 and its linear formula is C8H10N2O2 .


Physical and Chemical Properties Analysis

The compound “2-(6-Aminopyridin-3-yl)acetic acid” is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Safety and Hazards

The compound “2-(6-Aminopyridin-3-yl)acetic acid” has been classified with the signal word “Warning”. It has hazard statements H315-H319-H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study discussed the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). This suggests potential future directions in the development of novel anti-fibrotic drugs .

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKWWXKWWWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Reactant of Route 6
2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

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